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Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

Cat. No.: B15297444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR)

spectrum of 1-Cyclohexyloctan-1-ol. The analysis is grounded in fundamental principles of

NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of

functional groups on proton environments. This document is intended to serve as a valuable

resource for researchers in the fields of organic chemistry, analytical chemistry, and drug

development for the purposes of spectral interpretation and compound identification.

Molecular Structure and Proton Environments
1-Cyclohexyloctan-1-ol possesses a chiral center at the carbon bearing the hydroxyl group

(C1). This results in diastereotopic protons within the CH₂ groups of both the cyclohexyl and

octyl chains, which would ideally lead to more complex spectra. However, for clarity and

educational purposes, we will present a simplified, first-order analysis. The key proton

environments are labeled as follows:

Predicted ¹H NMR Data
The predicted chemical shifts (δ), multiplicities, and integration values for each proton

environment in 1-Cyclohexyloctan-1-ol are summarized in the table below. These predictions

are based on established chemical shift ranges and the expected effects of the hydroxyl group

and alkyl substituents.[1][2][3][4]
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Proton Label

Number of

Protons

(Integration)

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity
Notes

a (CH₃) 3H ~ 0.88 Triplet (t)

Terminal methyl

group of the octyl

chain.

b, c, d, e, f (CH₂) 10H ~ 1.2-1.4 Multiplet (m)

Overlapping

signals of the

methylene

groups in the

octyl chain.

g (CH₂) 2H ~ 1.4-1.6 Multiplet (m)

Methylene group

adjacent to the

carbon bearing

the hydroxyl

group.

h (CH-OH) 1H ~ 3.6 Multiplet (m)

Proton on the

carbon attached

to the hydroxyl

group,

deshielded by

the oxygen atom.

[2]

i (CH of

cyclohexyl)
1H ~ 1.6-1.8 Multiplet (m)

Methine proton

of the cyclohexyl

group at the

point of

attachment.

j, k, l (CH₂ of

cyclohexyl)
10H ~ 1.0-1.9 Multiplet (m)

Protons of the

cyclohexyl ring,

likely appearing

as a broad,

complex

multiplet.[5][6]
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OH 1H
Broad singlet (br

s)
Variable (0.5-5.0)

The chemical

shift is highly

dependent on

solvent,

concentration,

and temperature.

[1][7]

Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy:

Dissolution: Dissolve approximately 5-10 mg of 1-Cyclohexyloctan-1-ol in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical

shifts, particularly for the hydroxyl proton.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of

300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a D₂O exchange

experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium

oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl

proton signal will disappear or significantly diminish due to the exchange of the acidic proton

with deuterium.[2]

Visualization of Predicted Spectral Regions
The following diagram illustrates the logical grouping of the predicted proton signals in the ¹H

NMR spectrum of 1-Cyclohexyloctan-1-ol based on their chemical environments.
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Upfield Region (Alkyl Protons) Downfield Region (Protons near Electronegative Atom) Variable Region

a (CH₃)
~0.88 ppm

Triplet

b, c, d, e, f (CH₂)
~1.2-1.4 ppm

Multiplet

g (CH₂)
~1.4-1.6 ppm

Multiplet

i, j, k, l (Cyclohexyl CH, CH₂)
~1.0-1.9 ppm

Multiplet

h (CH-OH)
~3.6 ppm
Multiplet

OH
Variable (0.5-5.0 ppm)

Broad Singlet

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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